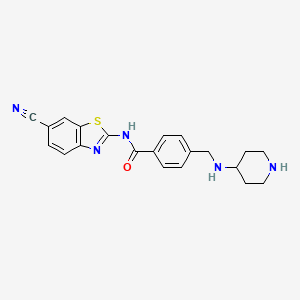

CKR-49-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H21N5OS |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

N-(6-cyano-1,3-benzothiazol-2-yl)-4-[(piperidin-4-ylamino)methyl]benzamide |

InChI |

InChI=1S/C21H21N5OS/c22-12-15-3-6-18-19(11-15)28-21(25-18)26-20(27)16-4-1-14(2-5-16)13-24-17-7-9-23-10-8-17/h1-6,11,17,23-24H,7-10,13H2,(H,25,26,27) |

InChI Key |

HOBCGEYJXOAAMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NCC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of C-C Chemokine Receptor 4 (CCR4) in T-Cell Migration: A Technical Guide

Executive Summary: C-C Chemokine Receptor 4 (CCR4) is a G protein-coupled receptor that plays a pivotal role in orchestrating the migration of specific T-cell subsets. Primarily expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and skin-homing T lymphocytes, CCR4 and its ligands, CCL17 and CCL22, are central to immune surveillance in the skin and the pathogenesis of various inflammatory diseases and malignancies.[1][2][3] This document provides an in-depth examination of the molecular mechanisms, signaling pathways, and functional consequences of CCR4-mediated T-cell migration, intended for researchers, scientists, and professionals in drug development.

Introduction to CCR4

Chemokine receptors are critical for directing leukocyte trafficking throughout the body in both homeostatic and inflammatory conditions.[4] CCR4, also known as CD194, is a key receptor in this system, recognized for its specific role in guiding T-cells to particular tissues, most notably the skin.[3][5] Its function is mediated through interaction with its two high-affinity ligands: CCL17, also known as Thymus and Activation-Regulated Chemokine (TARC), and CCL22, or Macrophage-Derived Chemokine (MDC).[3][6] The CCR4-ligand axis is implicated in skin-homing of T-cells, the pathology of allergic conditions like atopic dermatitis, and the progression of certain cancers, particularly Cutaneous T-cell Lymphomas (CTCL).[6][7][8]

CCR4 Expression and Ligands

CCR4 is not uniformly expressed across all T-cell populations. Its selective expression is fundamental to its specific biological functions.

T-Cell Subsets Expressing CCR4

CCR4 expression is predominantly found on the following T-cell subsets:

-

Skin-Homing T-Cells : A significant majority of memory T-cells that patrol the skin express CCR4, often in conjunction with the Cutaneous Lymphocyte-Associated Antigen (CLA).[3][4][9] This co-expression is a hallmark of skin-tropic T-cells.[4]

-

Regulatory T-Cells (Tregs) : A large proportion of CD4+CD25+FOXP3+ Tregs express CCR4.[1][3][10][11] This is crucial for their recruitment into the tumor microenvironment (TME), where they can suppress anti-tumor immune responses.[10][11]

-

T helper 2 (Th2) Cells : CCR4 is considered a canonical marker for Th2 cells, which are involved in allergic responses and immunity against extracellular parasites.[1][3][6]

-

Other T-cell Subsets : Lower levels of CCR4 expression are also reported on Th17 cells and some central memory CD8+ T-cells.[5][6][12][13][14]

The Ligands: CCL17 and CCL22

CCL17 and CCL22 are the two exclusive chemokine ligands for CCR4.[3][15] While both bind to the same receptor, they are produced by different cell types and exhibit distinct roles in T-cell trafficking.

-

CCL17 (TARC) is constitutively expressed by dermal endothelial cells and is crucial for the initial extravasation of CCR4+ T-cells from the blood into the skin.[6][16]

-

CCL22 (MDC) is primarily produced by dendritic cells and macrophages within tissues.[16][17] It creates a chemotactic gradient within the dermis, guiding the infiltrated T-cells to sites of inflammation or antigen presentation.[6] Studies have shown that CCL22 is often a more potent chemoattractant than CCL17 for CCR4+ cells.[2][10]

Quantitative Data on CCR4 Expression and Function

Quantitative analysis is essential for understanding the precise role of the CCR4 axis. The following tables summarize key data on receptor expression and ligand-induced migration.

Table 1: CCR4 Expression Across Human T-Cell Subsets

| T-Cell Subset | Marker Profile | Typical CCR4+ Percentage | Primary Function | Reference(s) |

| Skin-Homing T-Cells | CD4+ CLA+ | ~90% | Skin Immune Surveillance | [3],[9] |

| Regulatory T-Cells (Tregs) | CD4+ CD25high FOXP3+ | >90% | Immune Suppression | [10] |

| T helper 2 (Th2) | CD4+ CXCR3- CCR5- | High | Allergic Inflammation | [1],[3] |

| T helper 17 (Th17) | CD4+ IL-17+ | Moderate | Autoimmunity, Inflammation | [6],[13],[14] |

| T helper 1 (Th1) | CD4+ CXCR3+ | Low / Negative | Cell-mediated Immunity | [18] |

| Central Memory T-Cells (TCM) | CD8+ CCR7+ CD45RA- | Moderate | Memory Response, Skin-Tropic | [5],[12] |

Table 2: Chemotactic Potency of CCR4 Ligands

| Cell Type | Ligand | EC50 (nM) for Chemotaxis | Experimental Method | Reference(s) |

| CCR4+ T-Cells | CCL17 | ~0.3 nM | Transwell Assay with Image Cytometry | [19] |

| CCR4+ T-Cells | CCL22 | ~0.5 nM | Transwell Assay with Image Cytometry | [19] |

| MJ (CTCL Cell Line) | CCL22 | Peak at 10 nM | Chemotaxis Assay | [2] |

| HuT 78 (CTCL Cell Line) | CCL22 | Peak at 10 nM | Chemotaxis Assay | [2] |

| Human Tregs | CCL17 / CCL22 | IC50 ~30-40 nM (for antagonist) | Treg Chemotaxis Assay | [10] |

CCR4 Signaling Pathway

Upon binding of CCL17 or CCL22, CCR4, a G protein-coupled receptor (GPCR), undergoes a conformational change that initiates intracellular signaling cascades. While some studies in specific cell lines suggest CCR4 may signal preferentially through β-arrestin pathways, the canonical pathway in T-cells involves Gαi protein activation.[20] This activation leads to the dissociation of the Gαi and Gβγ subunits, triggering downstream effectors that culminate in directed cell movement.

Key steps in the pathway include:

-

G-Protein Activation : Ligand binding activates the heterotrimeric G-protein associated with CCR4.

-

Downstream Effectors : The dissociated Gβγ subunit activates Phosphoinositide 3-kinase (PI3K), leading to the generation of PIP3.

-

Actin Polymerization : PIP3 recruits downstream kinases like Akt and small GTPases such as Rac and Rho, which orchestrate the reorganization of the actin cytoskeleton.

-

Cell Migration : This cytoskeletal rearrangement drives the formation of lamellipodia and filopodia, resulting in cellular polarization and chemotaxis toward the chemokine source.

Caption: CCR4 signaling cascade leading to T-cell chemotaxis.

Functional Roles of CCR4 in T-Cell Migration

Physiological Role: Skin Homing

CCR4 is indispensable for the migration of memory T-cells to the skin under normal physiological conditions.[5][21] The process ensures effective immune surveillance against pathogens.

Caption: The role of CCR4 in directing T-cells to the skin.

Pathological Roles

The CCR4-ligand axis is frequently dysregulated in disease, contributing to pathology by directing inappropriate T-cell accumulation.

-

Cutaneous T-Cell Lymphoma (CTCL) : Malignant T-cells in CTCL subtypes like Mycosis Fungoides (MF) and Sézary Syndrome (SS) highly express CCR4.[1][2][7] This drives their migration to and accumulation in the skin, a defining feature of the disease.[4] Consequently, CCR4 is a major therapeutic target, with the approved anti-CCR4 monoclonal antibody, mogamulizumab, showing significant efficacy.[1][7]

-

Allergic Inflammation : In conditions like atopic dermatitis and asthma, CCR4 mediates the recruitment of Th2 cells to the skin and lungs, respectively, perpetuating the inflammatory response.[6][22][23]

-

Tumor Microenvironment (TME) : Many solid tumors secrete CCL17 and CCL22, which recruit CCR4+ Tregs into the TME.[10][11][24] These Tregs suppress the activity of cytotoxic T-cells, enabling the tumor to evade immune destruction.[11] Small molecule CCR4 antagonists are being investigated to block this Treg infiltration and enhance the efficacy of immunotherapies.[10][24][25]

Experimental Protocols: T-Cell Chemotaxis Assay

The Transwell migration assay is the gold standard for quantifying chemotaxis in vitro. Below is a detailed protocol for assessing CCR4-mediated T-cell migration.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CCR4 and its ligands: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased CCR4 expression in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | CCR4+ Skin-Tropic Phenotype as a Feature of Central Memory CD8+ T Cells in Healthy Subjects and Psoriasis Patients [frontiersin.org]

- 6. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CCR4 in cutaneous T-cell lymphoma: Therapeutic targeting of a pathogenic driver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CCR4+ Skin-Tropic Phenotype as a Feature of Central Memory CD8+ T Cells in Healthy Subjects and Psoriasis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CCR4 predicts the efficacy of abatacept in rheumatoid arthritis patients through the estimation of Th17 and Treg cell abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Chimeric Antigen Receptor Modified T cells That Target Chemokine Receptor CCR4 as a Therapeutic Modality for T-cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. T regulatory cell migration during an immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cutting Edge: Chemokine Receptor CCR4 Is Necessary for Antigen-Driven Cutaneous Accumulation of CD4 T Cells under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. rapt.com [rapt.com]

- 25. pubs.acs.org [pubs.acs.org]

CCR4 signaling pathway in regulatory T cells

An In-depth Technical Guide to the CCR4 Signaling Pathway in Regulatory T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulatory T cells (Tregs), characterized by the expression of the transcription factor FOXP3, are critical mediators of immune suppression and play a pivotal role in maintaining self-tolerance and preventing autoimmune diseases. However, in the context of oncology, the infiltration of Tregs into the tumor microenvironment (TME) represents a significant mechanism of immune evasion, dampening anti-tumor immune responses. A key orchestrator of Treg trafficking to the TME is the C-C chemokine receptor 4 (CCR4). This technical guide provides a comprehensive overview of the CCR4 signaling pathway in Tregs, including its molecular mechanisms, quantitative aspects, and detailed experimental protocols for its investigation.

The CCR4-Ligand Axis in Treg Biology

CCR4, a G protein-coupled receptor (GPCR), is highly expressed on the most immunosuppressive subsets of Tregs, particularly effector Tregs (eTregs).[1][2] Its primary ligands, CCL17 (thymus and activation-regulated chemokine, TARC) and CCL22 (macrophage-derived chemokine, MDC), are frequently secreted by tumor cells and tumor-associated macrophages.[3] This chemokine-receptor interaction is a dominant axis guiding the recruitment of Tregs into the TME, where they suppress the function of effector T cells, such as CD8+ cytotoxic T lymphocytes, leading to a poor prognosis for patients.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the CCR4 signaling pathway in human Tregs.

Table 1: CCR4 Expression on Human T Cell Subsets

| T Cell Subset | Marker Phenotype | CCR4 Expression Level | Reference |

| Effector Tregs (eTregs) | CD4+CD45RA-FOXP3hi | High | [2] |

| Naive Tregs (nTregs) | CD4+CD45RA+FOXP3lo | Low/Scarcely Expressed | [2] |

| Tregs in Active Rheumatoid Arthritis (PBMCs) | CD4+CD25highFoxP3+ | 91.13 ± 2.98% | [4] |

| Tregs in Healthy Controls (PBMCs) | CD4+CD25highFoxP3+ | 79.45 ± 4.72% | [4] |

| Tumor-Infiltrating Tregs (Breast Cancer) | CD4+CD25+FOXP3+ | Higher than peripheral Tregs | [5] |

Table 2: Ligand-Receptor Interactions

| Ligand | Receptor | Binding Affinity (Kd) | Functional Notes | Reference |

| CCL22 (MDC) | CCR4 | Higher affinity than CCL17 | Potent inducer of CCR4 internalization. | [6][7] |

| CCL17 (TARC) | CCR4 | Lower affinity than CCL22 | Weaker inducer of CCR4 internalization. | [6][7] |

The CCR4 Signaling Cascade in Tregs

Upon binding of CCL17 or CCL22, CCR4 undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein. As a Gαi-coupled receptor, this activation results in the dissociation of the Gαi subunit from the Gβγ dimer.[1][8] Both subunits then act as second messengers, initiating a cascade of downstream signaling events that culminate in cellular responses, primarily chemotaxis.

Key Downstream Pathways

-

PI3K/Akt Pathway : The Gβγ subunit can activate phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). The activation of the PI3K/Akt pathway is crucial for cell survival, proliferation, and migration.

-

Vav1-Rac1 Pathway and Actin Cytoskeleton Remodeling : Chemokine signaling is a potent activator of the Vav1, a guanine (B1146940) nucleotide exchange factor (GEF) for Rho family GTPases.[9] Vav1, in concert with other signaling intermediates, activates Rac1. Activated Rac1 then promotes the polymerization of actin filaments, leading to the formation of lamellipodia and the cytoskeletal rearrangements necessary for directed cell migration.[6][10]

-

Calcium Mobilization : Ligand binding to CCR4 can also induce a transient increase in intracellular calcium concentration ([Ca2+]i).[11] This calcium flux is a common feature of GPCR signaling and contributes to the activation of various downstream effectors involved in cell motility.

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the CCR4 signaling pathway in Tregs.

Isolation of Human Tregs from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of CD4+CD25+ Tregs.

Materials:

-

Ficoll-Paque

-

PBS (Phosphate Buffered Saline)

-

CD4+ T Cell Isolation Kit, human (negative selection)

-

CD25 MicroBeads II, human

-

MACS Separation Columns (LD and MS) and separator

-

Separation Buffer (PBS with 0.5% BSA and 2 mM EDTA)

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

CD4+ T Cell Enrichment (Negative Selection):

-

Resuspend PBMCs and label with the CD4+ T Cell Biotin-Antibody Cocktail.

-

Add Anti-Biotin MicroBeads and incubate.

-

Apply the cell suspension to an LD column in a magnetic separator. The unlabeled CD4+ T cells are collected in the flow-through.

-

-

CD25+ Treg Isolation (Positive Selection):

-

Centrifuge the enriched CD4+ T cells and resuspend in separation buffer.

-

Add CD25 MicroBeads II and incubate.

-

Apply the cells to an MS column in a magnetic separator.

-

Wash the column three times with separation buffer.

-

Remove the column from the separator and elute the magnetically labeled CD4+CD25+ Tregs by firmly pushing the plunger into the column with 1 mL of separation buffer.[12]

-

For higher purity, repeat the MS column separation.

-

Flow Cytometry for Treg Phenotyping and CCR4 Expression

Materials:

-

Isolated Tregs or PBMCs

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

Fc-block (e.g., human IgG)

-

Fluorochrome-conjugated antibodies:

-

Anti-human CD3

-

Anti-human CD4

-

Anti-human CD25

-

Anti-human CD127

-

Anti-human CCR4

-

-

Foxp3/Transcription Factor Staining Buffer Set

-

Anti-human Foxp3 antibody

-

(Optional) Viability dye

Procedure:

-

Surface Staining:

-

Resuspend 1x10^6 cells in 100 µL of Flow Cytometry Staining Buffer.

-

Add Fc-block and incubate for 10 minutes at room temperature.

-

Add the cocktail of surface antibodies (CD3, CD4, CD25, CD127, CCR4) and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer.

-

-

Intracellular Staining for Foxp3:

-

Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.

-

Add the anti-human Foxp3 antibody and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells with permeabilization buffer.

-

-

Acquisition and Analysis:

-

Resuspend the cells in staining buffer and acquire on a flow cytometer.

-

Gating Strategy:

-

In Vitro Treg Suppression Assay

This assay measures the ability of Tregs to suppress the proliferation of responder T cells (Tresp).

Materials:

-

Isolated Tregs and Tresp (CD4+CD25-) cells

-

Cell proliferation dye (e.g., CFSE or CellTrace Violet)

-

T cell activation stimulus (e.g., anti-CD3/CD28-coated beads or soluble anti-CD3 with APCs)

-

Complete RPMI-1640 medium

-

96-well round-bottom plates

Procedure:

-

Labeling of Responder T cells:

-

Resuspend Tresp cells in PBS at 1-10 x 10^6 cells/mL.

-

Add CellTrace Violet to a final concentration of 1 µM and incubate.

-

Quench the reaction by adding 5 volumes of cold complete medium.

-

Wash the cells twice with complete medium.

-

-

Co-culture Setup:

-

Plate the labeled Tresp cells at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well plate.

-

Add Tregs at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, etc.). Include a control well with no Tregs.

-

Add the T cell activation stimulus to all wells.

-

Bring the final volume in each well to 200 µL with complete medium.

-

-

Incubation and Analysis:

Treg Transwell Migration Assay

This assay quantifies the chemotactic response of Tregs to CCR4 ligands.

Materials:

-

Isolated Tregs

-

Transwell inserts (e.g., 5 µm pore size) for 24-well plates

-

Chemoattractants: recombinant human CCL17 and CCL22

-

Assay medium (e.g., RPMI with 0.5% BSA)

Procedure:

-

Assay Setup:

-

Add 600 µL of assay medium containing the chemoattractant (e.g., CCL22 at various concentrations) to the lower chamber of the 24-well plate. Include a negative control with medium alone.

-

Resuspend Tregs in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Add 100 µL of the Treg suspension (1 x 10^5 cells) to the upper chamber of the transwell insert.[17]

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C, 5% CO2.[17]

-

-

Quantification of Migrated Cells:

-

Carefully remove the transwell insert.

-

Collect the cells from the lower chamber.

-

Count the number of migrated cells using a hemocytometer or by flow cytometry with counting beads.

-

Calculate the migration index (number of cells migrating towards chemoattractant / number of cells migrating towards medium alone).[18]

-

Experimental Workflow Diagrams

Conclusion

The CCR4 signaling pathway is a critical regulator of Treg trafficking and function, particularly in the context of cancer immunity. A thorough understanding of this pathway, from ligand binding to downstream cellular responses, is essential for the development of novel therapeutic strategies aimed at modulating Treg activity. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the role of CCR4 in Tregs and to evaluate the efficacy of potential therapeutic interventions targeting this pathway.

References

- 1. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-CCR4 mAb selectively depletes effector-type FoxP3+CD4+ regulatory T cells, evoking antitumor immune responses in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The abnormal expression of CCR4 and CCR6 on Tregs in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Vav1 and Rac Control Chemokine-promoted T Lymphocyte Adhesion Mediated by the Integrin α4β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulation of actin cytoskeletal dynamics in T cell development and function [frontiersin.org]

- 11. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity [mdpi.com]

- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 13. 4.2. Immunolabeling of Tregs in peripheral blood and flow cytometry [bio-protocol.org]

- 14. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]

- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Dichotomous Role of CCL17 and CCL22 in CCR4 Activation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of specific leukocyte subsets, particularly T helper type 2 (Th2) cells and regulatory T cells (Tregs).[1][2] Its activity is primarily governed by two endogenous chemokine ligands: CCL17, also known as Thymus and Activation-Regulated Chemokine (TARC), and CCL22, or Macrophage-Derived Chemokine (MDC).[3] These chemokines, despite binding to the same orthosteric site on CCR4, elicit distinct downstream signaling cascades and functional outcomes.[4][5] This functional divergence, often termed biased agonism, presents both challenges and opportunities in the therapeutic targeting of the CCR4 axis, which is implicated in allergic inflammatory diseases like asthma and atopic dermatitis, as well as in various cancers.[6][7] This guide provides an in-depth examination of the differential roles of CCL17 and CCL22 in CCR4 activation, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the core signaling pathways.

The CCR4 Receptor and Its Ligands

CCR4 and its ligands are central to immune cell trafficking. The genes encoding CCL17 and CCL22 are located in close proximity on human chromosome 16q13, suggesting they arose from a gene duplication event, yet they share less than 40% amino acid sequence identity.[3][6] Both chemokines are highly expressed in the thymus, pointing to a role in T-cell development.[3][8]

-

CCL17 (TARC): Originally identified in the thymus and stimulated peripheral blood mononuclear cells.[8] Its expression can be induced by various factors and is associated with several inflammatory conditions.[9]

-

CCL22 (MDC): Shares 37% amino acid identity with CCL17 and is produced by macrophages, dendritic cells, and some B cells.[6][8] It is a potent chemoattractant for Th2 cells, NK cells, and Tregs.[6]

-

CCR4: The shared receptor for CCL17 and CCL22. It is predominantly expressed on Th2 cells, Tregs, and skin-homing T cells.[10] Evidence suggests that CCR4 may exist in at least two distinct conformational states, with CCL17 binding only to the major conformation, while CCL22 can bind to both, potentially explaining some of their functional differences.[1][6]

Mechanism of CCR4 Activation: A Tale of Two Ligands

Activation of CCR4 by CCL17 and CCL22 initiates a cascade of intracellular events. However, the magnitude and nature of these events differ significantly between the two ligands, particularly concerning G protein-dependent signaling versus β-arrestin-mediated pathways.

Ligand Binding and G Protein Coupling

Both CCL17 and CCL22 bind to CCR4 with low nanomolar affinity, though CCL22 is generally considered the more potent and efficacious ligand.[3] Upon binding, the receptor couples to pertussis toxin-sensitive Gαi proteins. This coupling leads to the dissociation of the Gαi and Gβγ subunits, which activate downstream effectors. A primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca²⁺) stores.[8] This Ca²⁺ influx is a critical signal for cell migration.[5] Concurrently, G protein activation can stimulate the PI3K/Akt pathway, which is crucial for cell survival and migration.[5]

Studies comparing the two ligands show that CCL22 is more efficient at stimulating GTPγS binding, a measure of G protein activation, than CCL17.[4]

β-Arrestin Recruitment and Receptor Internalization

A key distinction in the signaling profiles of CCL17 and CCL22 lies in their ability to recruit β-arrestin. Following agonist binding, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs), creating a binding site for β-arrestins.

-

CCL22 is a potent inducer of β-arrestin recruitment to CCR4.[2][4][8] This interaction not only desensitizes the G protein signal but also initiates a separate wave of signaling and triggers rapid receptor internalization via clathrin-coated pits.[4][10]

-

CCL17 , in contrast, is a very weak inducer of β-arrestin recruitment and, consequently, is much less effective at causing CCR4 internalization.[4][8][10]

This differential β-arrestin engagement is central to the concept of biased agonism at the CCR4 receptor. CCL22-induced chemotaxis in Th2 cells has been shown to be partially dependent on a β-arrestin-2-mediated signaling pathway that involves the activation of p38 and Rho-associated protein kinase (ROCK).[2][11] The potent ability of CCL22 to induce internalization leads to a rapid loss of functional responsiveness of the cell, while the receptor can be recycled back to the surface upon ligand removal to restore chemotactic sensitivity.[10]

Quantitative Data Summary

While precise binding and potency values can vary by cell type and assay conditions, a consistent pattern of differential activity has been established. The following table summarizes the comparative quantitative and qualitative effects of CCL17 and CCL22 on CCR4 activation.

| Parameter | CCL17 (TARC) | CCL22 (MDC) | References |

| Binding Affinity (to CCR4) | Low Nanomolar | Low Nanomolar (Generally higher affinity than CCL17) | [1][3][4] |

| G Protein Activation (GTPγS) | Partial / Weak | Potent | [4] |

| β-Arrestin Recruitment | Very Weak / None | Potent and Efficient | [2][4][8][12] |

| CCR4 Internalization | Weak Inducer | Potent and Rapid Inducer | [4][8][10] |

| Calcium (Ca²⁺) Influx | Induces | Induces | [8] |

| Chemotaxis Efficacy | Efficacious | More Efficacious than CCL17 | [3][7] |

| Receptor Desensitization | Weak | Potent | [1][10] |

Experimental Protocols

The characterization of the CCL17/CCL22-CCR4 axis relies on a suite of established cellular assays. Methodologies for the key experiments are outlined below.

Chemotaxis Assay

This assay measures the directed migration of cells toward a chemokine gradient. The transwell migration assay is the most common format.

Methodology:

-

Cell Preparation: CCR4-expressing cells (e.g., human Th2 cells, or a cell line like HUT78) are washed and resuspended in serum-free assay medium to a concentration of 1-5 x 10⁶ cells/mL.[2][13]

-

Assay Plate Setup: A multi-well plate with permeable membrane inserts (e.g., Transwell®, 5 µm pore size) is used. The lower chamber is filled with assay medium containing various concentrations of CCL17 or CCL22 (e.g., 0.1-100 nM). The control wells contain medium only.[13]

-

Cell Addition: A 100 µL aliquot of the cell suspension is added to the upper chamber of each insert.

-

Incubation: The plate is incubated for a period of 90 minutes to 3 hours at 37°C in a 5% CO₂ incubator.[2][13]

-

Quantification of Migration: The inserts are removed. The cells that have migrated through the membrane into the lower chamber are collected and counted using a flow cytometer or a hemocytometer.[13] The results are typically expressed as a percentage of the total input cells that migrated.

Receptor Binding Assay

These assays determine the affinity and specificity of ligand binding to the receptor, often in a competitive format.

Methodology:

-

Reagents:

-

Assay Procedure: A fixed, low concentration of radiolabeled chemokine is incubated with the cells/membranes in the presence of increasing concentrations of unlabeled competitor chemokine.

-

Incubation: The reaction is incubated at room temperature or 4°C to reach equilibrium.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that traps the cells/membranes.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as percent specific binding versus the concentration of the unlabeled competitor. IC₅₀ values are determined and can be converted to inhibition constants (Ki) to reflect binding affinity.

Receptor Internalization Assay

This assay quantifies the ligand-induced disappearance of receptors from the cell surface.

Methodology:

-

Cell Treatment: CCR4-expressing cells are incubated with saturating concentrations of CCL17 or CCL22 (e.g., 100 nM) for various time points (e.g., 0-60 minutes) at 37°C.[4] A control group is left untreated.

-

Staining: After incubation, cells are washed with cold PBS containing sodium azide (B81097) to stop internalization. They are then stained with a fluorophore-conjugated anti-CCR4 antibody (e.g., PE-anti-CCR4) on ice to label the remaining surface receptors.[4]

-

Flow Cytometry: The mean fluorescence intensity (MFI) of the cell population is measured by flow cytometry.

-

Data Analysis: The MFI of treated cells is compared to that of untreated cells. A decrease in MFI indicates receptor internalization. The percentage of internalization is calculated as: [1 - (MFI_treated / MFI_control)] * 100.

β-Arrestin Recruitment Assay

These assays directly measure the interaction between the activated CCR4 receptor and β-arrestin. Reporter-based systems are commonly used.

Methodology (Example using a complemented enzyme reporter):

-

Cell Line: A cell line engineered to co-express CCR4 fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment is used.[12][15]

-

Cell Stimulation: Cells are plated and stimulated with a dose-response of CCL17 or CCL22.

-

Lysis and Substrate Addition: After incubation, a lysis buffer containing the chemiluminescent substrate for the reporter enzyme is added.

-

Signal Detection: If CCR4 and β-arrestin have been brought into proximity by ligand binding, the enzyme fragments complement, forming an active enzyme that converts the substrate, generating a luminescent signal. The signal is read on a luminometer.[15]

-

Data Analysis: The luminescence intensity is directly proportional to the extent of β-arrestin recruitment. EC₅₀ values can be calculated to determine ligand potency.

Conclusion and Therapeutic Implications

The activation of CCR4 is not a monolithic process. Its two primary ligands, CCL17 and CCL22, act as biased agonists, eliciting distinct signaling signatures. CCL22 is a potent, balanced agonist that strongly engages both G protein and β-arrestin pathways, leading to robust chemotaxis and rapid receptor internalization.[2][4] CCL17, conversely, is a weaker activator, particularly with respect to the β-arrestin pathway, resulting in less potent induction of internalization.[4][8]

This understanding has profound implications for drug development.

-

Targeting Specific Outcomes: Small molecules or antibodies could be designed to be biased agonists, antagonists, or allosteric modulators that selectively promote or inhibit either the G protein or β-arrestin pathway. This could allow for fine-tuning of the immune response, for instance, by blocking chemotaxis without affecting other receptor functions.

-

Selective Ligand Blockade: Given the differential expression patterns and activities of CCL17 and CCL22 in various diseases, selectively neutralizing one ligand over the other could offer a more targeted therapeutic approach with fewer side effects than complete CCR4 blockade.[7][9] For example, monoclonal antibodies that specifically block CCL17 are being explored for pain management.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. β-Arrestin-2–Dependent Signaling Promotes CCR4–mediated Chemotaxis of Murine T-Helper Type 2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting chemokine receptors in disease – a case study of CCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CCL17/CCL22–CCR4 Axis in Pain Pathogenesis: A Comprehensive Review of Immune-Mediated Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CCL17, CCL22 and their receptor CCR4 in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Role of CCR4 Ligands, CCL17 and CCL22, During Schistosoma mansoni Egg-Induced Pulmonary Granuloma Formation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dominance of CCL22 over CCL17 in induction of chemokine receptor CCR4 desensitization and internalization on human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. β-Arrestin-2-Dependent Signaling Promotes CCR4-mediated Chemotaxis of Murine T-Helper Type 2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Chemokine Protocols - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. researchgate.net [researchgate.net]

The Discovery and Cloning of the Human CC Chemokine Receptor 4 (CCR4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C motif chemokine receptor 4 (CCR4), also known as CD194, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking of specific leukocyte populations, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs).[1] Its involvement in allergic inflammatory diseases and cancer has made it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and cloning of the human CCR4 gene, detailing the experimental methodologies, quantitative data on its interactions, and its primary signaling pathway.

Discovery and Cloning of the Human CCR4 Gene

The human CCR4 gene was first cloned and characterized in 1995 by Power et al. from a human basophilic cell line, KU-812.[2] Initially designated K5-5, the novel receptor was identified through the screening of a cDNA library. Subsequent studies identified its primary ligands and elucidated its function in the immune system.

Experimental Protocol: Cloning of Human CCR4 from a KU-812 cDNA Library

This protocol is based on the methodologies described by Power et al. (1995) and established molecular cloning techniques.

Objective: To isolate the full-length cDNA sequence of the human CCR4 gene.

Materials:

-

Human immature basophilic cell line (KU-812)

-

mRNA purification kit (e.g., Oligo(dT)-cellulose spin columns)

-

cDNA synthesis kit (including reverse transcriptase, dNTPs, and oligo(dT) primers)

-

λgt10 vector and packaging extracts

-

E. coli C600Hfl host strain

-

Nitrocellulose or nylon membranes for plaque lifts

-

³²P-labeled dCTP

-

Random priming DNA labeling kit

-

Hybridization buffer (e.g., 5x SSC, 5x Denhardt's solution, 0.5% SDS, 100 µg/mL denatured salmon sperm DNA)

-

Wash buffers (e.g., 2x SSC/0.1% SDS; 0.1x SSC/0.1% SDS)

-

X-ray film and cassette

-

pBluescript plasmid vector

-

Restriction enzymes

-

DNA ligase

-

Competent E. coli for transformation (e.g., DH5α)

-

Sequencing primers and reagents

Methodology:

-

RNA Isolation and cDNA Library Construction:

-

Total RNA was extracted from the KU-812 human basophilic cell line.

-

Poly(A)⁺ RNA was purified using oligo(dT)-cellulose chromatography.

-

First-strand cDNA was synthesized from the poly(A)⁺ RNA using reverse transcriptase and oligo(dT) primers.

-

Second-strand synthesis was performed to generate double-stranded cDNA.

-

The double-stranded cDNA was ligated into the λgt10 vector.

-

The ligated DNA was packaged into phage particles using packaging extracts.

-

The resulting cDNA library was titered on E. coli C600Hfl.

-

-

cDNA Library Screening:

-

The KU-812 cDNA library was plated on E. coli C600Hfl to generate approximately 5 x 10⁵ plaques.

-

Plaques were lifted onto nitrocellulose or nylon membranes.

-

A degenerate oligonucleotide probe was designed based on conserved sequences of known chemokine receptors.

-

The probe was radiolabeled with ³²P-dCTP using a random priming labeling kit.

-

The membranes were prehybridized in hybridization buffer for 4-6 hours at 42°C.

-

The radiolabeled probe was added to the hybridization buffer, and the membranes were incubated overnight at 42°C.

-

Membranes were washed with increasing stringency, starting with 2x SSC/0.1% SDS at room temperature, followed by 0.1x SSC/0.1% SDS at 50°C.

-

The washed membranes were exposed to X-ray film to identify positive plaques.

-

-

Positive Plaque Purification and Subcloning:

-

Positive plaques were isolated and subjected to secondary and tertiary rounds of screening to obtain a pure clone.

-

Phage DNA from the purified plaque was isolated.

-

The cDNA insert was excised from the λgt10 vector using appropriate restriction enzymes and subcloned into the pBluescript plasmid vector.

-

-

Sequencing and Analysis:

-

The nucleotide sequence of the cDNA insert was determined using the dideoxy chain termination method.

-

The resulting sequence was analyzed to identify the open reading frame and deduce the amino acid sequence of the encoded protein.

-

Quantitative Data

Tissue Distribution of Human CCR4 mRNA

Northern blot analysis was performed to determine the tissue distribution of human CCR4 mRNA.[2] A ³²P-labeled cDNA probe corresponding to the full-length CCR4 coding sequence was hybridized to a blot containing poly(A)⁺ RNA from various human tissues. The relative expression levels are summarized in the table below.

| Tissue | Relative mRNA Expression Level |

| Peripheral Blood Leukocytes | +++ |

| Spleen | ++ |

| Thymus | ++ |

| Small Intestine | + |

| Placenta | + |

| Brain | - |

| Heart | - |

| Lung | - |

| Liver | - |

| Skeletal Muscle | - |

| Kidney | - |

| Pancreas | - |

(+++: High expression; ++: Moderate expression; +: Low expression; -: Not detected)

Ligand Binding Affinity

The binding of chemokines to human CCR4 has been characterized using radioligand binding assays. The dissociation constants (Kd) for the primary ligands, CCL17 (TARC) and CCL22 (MDC), are presented below.

| Ligand | Cell Type | Radioligand | Kd (nM) |

| CCL17 (TARC) | CCR4-transfected L1.2 cells | ¹²⁵I-CCL17 | ~1.0 |

| CCL22 (MDC) | CCR4-transfected L1.2 cells | ¹²⁵I-CCL22 | ~0.5 |

Experimental Protocols

Northern Blot Analysis of CCR4 mRNA

Objective: To determine the relative abundance of CCR4 mRNA in different human tissues.

Materials:

-

Human multiple tissue Northern blot (containing poly(A)⁺ RNA)

-

Full-length human CCR4 cDNA probe

-

³²P-dCTP

-

Random priming DNA labeling kit

-

Hybridization buffer (as described in section 1.1)

-

Wash buffers (as described in section 1.1)

-

Phosphorimager screen and scanner

Methodology:

-

Probe Preparation:

-

The full-length human CCR4 cDNA was used as a template for generating a radiolabeled probe.

-

The cDNA was labeled with ³²P-dCTP using a random priming labeling kit according to the manufacturer's instructions.

-

-

Hybridization:

-

The human multiple tissue Northern blot was prehybridized in hybridization buffer for 4-6 hours at 42°C.

-

The ³²P-labeled CCR4 cDNA probe was denatured and added to the hybridization buffer.

-

The blot was incubated with the probe overnight at 42°C with gentle agitation.

-

-

Washing and Detection:

-

The blot was washed twice with 2x SSC/0.1% SDS for 15 minutes at room temperature.

-

The blot was then washed twice with 0.1x SSC/0.1% SDS for 15 minutes at 50°C.

-

The blot was exposed to a phosphorimager screen overnight.

-

The screen was scanned, and the signal intensity in each lane was quantified to determine the relative abundance of CCR4 mRNA. A housekeeping gene probe (e.g., GAPDH) was used for normalization.

-

Radioligand Binding Assay

Objective: To determine the binding affinity of chemokines to human CCR4.

Materials:

-

Human cell line stably transfected with human CCR4 (e.g., L1.2-CCR4)

-

Untransfected parental cell line (for non-specific binding control)

-

Radiolabeled chemokine (e.g., ¹²⁵I-CCL17 or ¹²⁵I-CCL22)

-

Unlabeled chemokine (for competition binding)

-

Binding buffer (e.g., RPMI 1640 with 25 mM HEPES and 0.1% BSA)

-

96-well filter plates

-

Scintillation counter and fluid

Methodology:

-

Cell Preparation:

-

CCR4-expressing cells and control cells were harvested and washed with binding buffer.

-

Cells were resuspended in binding buffer to a concentration of 2 x 10⁶ cells/mL.

-

-

Saturation Binding Assay:

-

A series of dilutions of the radiolabeled chemokine were prepared in binding buffer.

-

50 µL of the cell suspension was added to each well of a 96-well filter plate.

-

50 µL of the radiolabeled chemokine dilution was added to each well.

-

For determination of non-specific binding, a parallel set of wells included a high concentration (e.g., 1 µM) of the corresponding unlabeled chemokine.

-

The plate was incubated at room temperature for 60-90 minutes to reach equilibrium.

-

The contents of the wells were filtered and washed rapidly with ice-cold binding buffer to separate bound from free radioligand.

-

The filters were collected, and the radioactivity was measured using a scintillation counter.

-

Specific binding was calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) were determined by Scatchard analysis or non-linear regression of the specific binding data.

-

Signaling Pathways and Visualizations

Upon ligand binding, CCR4 undergoes a conformational change, leading to the activation of intracellular signaling cascades. CCR4 primarily couples to the Gαi subunit of heterotrimeric G proteins.

CCR4 Signaling Pathway

-

Ligand Binding: Chemokines such as CCL17 and CCL22 bind to the extracellular domain of CCR4.

-

G Protein Activation: This induces a conformational change in CCR4, facilitating the exchange of GDP for GTP on the associated Gαi subunit.

-

G Protein Dissociation: The GTP-bound Gαi subunit dissociates from the Gβγ dimer and from the receptor.

-

Downstream Effector Modulation:

-

Gαi-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ dimer: Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

-

Second Messenger Action:

-

IP₃: Binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

DAG: Activates protein kinase C (PKC).

-

-

Cellular Response: The increase in intracellular calcium and the activation of PKC lead to various cellular responses, including chemotaxis, cell adhesion, and gene transcription.

Visualizations

Caption: Workflow for the discovery and cloning of the human CCR4 gene.

Caption: The CCR4-mediated Gαi signaling pathway.

References

Structural Analysis of the CCR4 Chemokine Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 4 (CCR4) is a class A G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the trafficking of specific leukocyte subsets, including T helper 2 (Th2) cells, regulatory T cells (Tregs), and skin-homing T cells.[1] Its involvement in various physiological and pathological processes, such as immune responses, inflammation, and cancer, has made it an attractive target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the structural analysis of CCR4, detailing its ligands, signaling pathways, and the experimental and computational methodologies employed to elucidate its structure and function.

CCR4: Structural Characteristics

As of late 2025, a high-resolution experimental structure of the full-length human CCR4 receptor has not been determined by X-ray crystallography or cryo-electron microscopy (cryo-EM). This absence of a definitive three-dimensional structure necessitates the use of computational modeling techniques to gain structural insights.

Homology Modeling and AlphaFold

To overcome the lack of an experimental structure, researchers have relied on homology modeling and, more recently, advanced machine learning-based approaches like AlphaFold.

-

Homology Modeling: This technique involves building a 3D model of CCR4 based on the experimentally determined structures of related chemokine receptors, such as CCR2, CCR5, CCR7, and CCR9. The sequence identity between CCR4 and these templates ranges from 30% to 46%.[3]

-

AlphaFold: The AlphaFold2 protein structure database provides a predicted model of human CCR4 (AF-A0N0Q1-F1), which serves as a valuable resource for structural analysis and drug design efforts.[3] While these models are highly accurate, they represent a single conformational state and may not fully capture the dynamic nature of the receptor.[4]

These computational models are crucial for identifying potential ligand binding sites, understanding the structural basis of ligand recognition, and guiding site-directed mutagenesis studies to validate these predictions.

Ligands of CCR4

CCR4 is primarily activated by two endogenous chemokine ligands: CCL17 (also known as TARC) and CCL22 (also known as MDC).[1] Additionally, CCL2 has been suggested to act as a non-selective ligand.[2]

Binding Affinities and Differential Effects

While both CCL17 and CCL22 bind to the same orthosteric site on CCR4, they exhibit different binding affinities and induce distinct functional responses, a phenomenon known as biased agonism.[3][5] CCL22 is generally considered the more potent ligand.

| Ligand | Binding Affinity (IC50/pIC50/K_d) | Cell Type/Assay Condition | Reference |

| CCL17 (TARC) | pEC50: 7.98 ± 0.23 (Internalization) | HUT78 cells | |

| IC50: ~3-fold higher than CCL22 (Displacement of [¹²⁵I]-CCL22) | CEM-4 cells and CCR4-L1.2 transfectants | ||

| CCL22 (MDC) | pEC50: 8.77 ± 0.08 (Internalization) | HUT78 cells | |

| More effective displacement of [¹²⁵I]-CCL22 than CCL17 | CEM-4 cells and CCR4-L1.2 transfectants | ||

| CCL2 | Lower affinity compared to CCL17 and CCL22 | Varies | [2] |

Note: Direct K_d or K_i values for CCL17 and CCL22 binding to CCR4 are not consistently reported across the literature. The table reflects the relative affinities and potencies observed in functional assays.

CCR4 Antagonists

A variety of small-molecule antagonists have been developed to target CCR4. These compounds often exhibit allosteric modulatory effects, binding to sites distinct from the orthosteric ligand-binding pocket.[3]

| Antagonist | Binding Affinity (IC50/pIC50/pK_i) | Binding Site | Reference |

| GSK2239633A | pIC50 > 7.9 | Intracellular | |

| Compound 1 | pK_i: 8.70 ± 0.21 | Allosteric Site 1 (Extracellular) | |

| Compound 2 | pK_i: 9.10 ± 0.09 | Allosteric Site 1 (Extracellular) | |

| Compound 3 | pK_i: 9.04 ± 0.17 | Allosteric Site 2 (Intracellular) | |

| Compound 4 | pK_i: 8.74 ± 0.09 | Allosteric Site 2 (Intracellular) | |

| C021 | IC50 (chemotaxis, human): 140 nM | Transmembrane | |

| AZD2098 | pIC50 (human): 7.8 | Intracellular |

CCR4 Signaling Pathways

Upon ligand binding, CCR4 undergoes a conformational change that initiates intracellular signaling cascades. CCR4 can signal through both G protein-dependent and β-arrestin-dependent pathways.[2][5]

G Protein-Mediated Signaling

CCR4 couples to G_i/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effector pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)-Akt pathways.[2] This signaling cascade is crucial for mediating cellular responses like chemotaxis.

β-Arrestin-Mediated Signaling

Ligand binding also promotes the recruitment of β-arrestins to the receptor. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling events.[5] Studies have shown that CCL22 is a more potent inducer of β-arrestin recruitment and receptor internalization compared to CCL17.[3][5]

References

- 1. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity | MDPI [mdpi.com]

- 4. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

CCR4: A Promising Therapeutic Target in Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The C-C chemokine receptor 4 (CCR4) has emerged as a critical player in the pathogenesis of various autoimmune diseases. Primarily expressed on T helper 2 (Th2) cells, T helper 17 (Th17) cells, and regulatory T cells (Tregs), CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), orchestrate the migration of these key immune cell populations to sites of inflammation. This targeted leukocyte trafficking contributes significantly to the inflammatory cascades underlying conditions such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus. Consequently, the inhibition of the CCR4-CCL17/CCL22 axis presents a compelling therapeutic strategy to modulate aberrant immune responses in autoimmunity. This guide provides a comprehensive overview of the role of CCR4 in autoimmune diseases, preclinical and clinical evidence for its therapeutic targeting, detailed experimental protocols for its study, and visualizations of key pathways and workflows.

The CCR4-Ligand Axis in Autoimmunity

CCR4 is a G-protein coupled receptor (GPCR) that, upon binding to its chemokine ligands CCL17 and CCL22, initiates a signaling cascade leading to cell migration.[1] This axis is crucial in directing the movement of specific T cell subsets that are central to the pathology of numerous autoimmune disorders.

Key Immune Cells Expressing CCR4:

-

T helper 2 (Th2) cells: These cells are traditionally associated with allergic responses but also contribute to certain autoimmune conditions. CCR4 is a key marker for Th2 cells.[2]

-

T helper 17 (Th17) cells: Known for their pro-inflammatory role in autoimmunity, Th17 cells have been shown to express CCR4, facilitating their recruitment to inflamed tissues such as the joints in rheumatoid arthritis.[3][4]

-

Regulatory T cells (Tregs): While generally considered immunosuppressive, the migration of Tregs to inflammatory sites, mediated by CCR4, can have dual effects. In some contexts, their presence may dampen inflammation, while in others, they may contribute to a complex local immune environment.[5]

The expression of CCR4 on these diverse T cell populations underscores its central role in modulating the adaptive immune response in autoimmune diseases.

CCR4 Signaling Pathway

The binding of CCL17 or CCL22 to CCR4 triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. This initiates a downstream signaling cascade that ultimately results in chemotaxis, the directed movement of the cell along a chemokine gradient.

CCR4 in Specific Autoimmune Diseases

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, CCR4 is implicated in the recruitment of pathogenic Th17 cells to the inflamed synovium.[3][4] Studies have shown increased levels of CCR4-expressing T cells in the peripheral blood and synovial fluid of RA patients.[2] Furthermore, the CCR4 ligand, CCL22, is upregulated in the synovial tissues of RA patients.[4][6] Preclinical studies using mouse models of collagen-induced arthritis (CIA) have demonstrated that the inhibition of CCR4 can ameliorate disease severity.[3][4]

Multiple Sclerosis (MS)

The role of CCR4 in multiple sclerosis is complex. CCR4 and its ligands are involved in the trafficking of leukocytes into the central nervous system (CNS).[7] Elevated levels of CCL22 have been reported in the cerebrospinal fluid (CSF) of MS patients.[8] Animal studies using the experimental autoimmune encephalomyelitis (EAE) model have shown that CCR4 deficiency can delay and reduce disease incidence.[9] However, the therapeutic utility of a general CCR4 antagonist in EAE has been debated, with some studies showing no significant reduction in clinical scores.[10][11]

Systemic Lupus Erythematosus (SLE)

Increased expression of CCR4 on circulating CD4+ T cells has been observed in patients with active SLE. This increased expression correlates with disease activity, suggesting a role for CCR4 in the pathogenesis of lupus.

Quantitative Data on CCR4 and its Ligands

The following tables summarize the available quantitative data on the expression of CCR4 and the concentration of its ligands in various autoimmune diseases.

Table 1: CCR4 Expression on CD4+ T Cells in Autoimmune Diseases

| Disease | Patient Cohort | % CCR4+ of CD4+ T Cells (Mean ± SD) | Control Group | % CCR4+ of CD4+ T Cells (Mean ± SD) | Reference(s) |

| Rheumatoid Arthritis | Active RA | 22.3 ± 9.7% | Healthy Controls | 9.0 ± 1.6% | [11] |

| Systemic Lupus Erythematosus | Untreated Active SLE | Significantly Higher vs. Controls | Healthy Controls | Not specified | [12][13] |

Table 2: Concentration of CCR4 Ligands in Autoimmune Diseases

| Disease | Ligand | Fluid | Patient Concentration (pg/mL) | Control Concentration (pg/mL) | Reference(s) |

| Rheumatoid Arthritis | CCL17 | Synovial Fluid | Median: 100 (Range: 30-300) | Not Applicable | [8][14] |

| Rheumatoid Arthritis | CCL17 | Plasma | Median: 240 (Range: 40-580) | Not specified | [8][14] |

| Rheumatoid Arthritis | CCL22 | Synovial Fluid | Elevated in RA patients | Not specified | [4][6] |

| Multiple Sclerosis | CCL22 | Cerebrospinal Fluid | Elevated in some studies | Not consistently different | [8] |

| Multiple Sclerosis | CCL17 | Cerebrospinal Fluid | Not detected in one study | Not detected in one study | [15] |

Therapeutic Strategies Targeting CCR4

Given the role of CCR4 in immune cell trafficking in autoimmune diseases, several therapeutic strategies have been explored, ranging from small molecule antagonists to monoclonal antibodies.

Small Molecule Antagonists

A number of small molecule CCR4 antagonists have been developed and evaluated in preclinical models. These molecules typically act by binding to the receptor and preventing the binding of its natural ligands, thereby inhibiting downstream signaling and cell migration.

Table 3: In Vitro Potency of Select CCR4 Antagonists

| Compound | Assay Type | Cell Type | IC50 | Reference(s) |

| C021 | Chemotaxis (CCL17) | MJ (CTCL cell line) | 186 nM | [10][11] |

| C021 | Chemotaxis (CCL22) | MJ (CTCL cell line) | 1300 nM | [10][11] |

| AZD-2098 | Chemotaxis (CCL17) | HuT 78 (CTCL cell line) | 120 nM | [10][11] |

| AZD-2098 | Chemotaxis (CCL22) | HuT 78 (CTCL cell line) | 866 nM | [10][11] |

| FLX-A | Calcium Flux (10% Serum) | Primary Human Tregs | 103 nM | [3] |

| FLX-A | Chemotaxis (100% Serum) | Primary Human Tregs | 164 nM | [3] |

| FLX-B | Calcium Flux (10% Serum) | Primary Human Tregs | 93 nM | [3] |

| FLX-B | Chemotaxis (100% Serum) | Primary Human Tregs | 65 nM | [3] |

Note: IC50 values for CTCL cell lines are provided as a reference for antagonist activity, as specific data for primary immune cells in autoimmune contexts is limited.

Monoclonal Antibodies

Mogamulizumab is a humanized monoclonal antibody that targets CCR4. It has been approved for the treatment of certain T-cell malignancies.[6][16][17] Its mechanism of action involves antibody-dependent cellular cytotoxicity (ADCC), leading to the depletion of CCR4-expressing cells.[16] While not approved for autoimmune diseases, the use of Mogamulizumab has been associated with immune-related adverse events, including autoimmune-like conditions, which paradoxically highlights the potent immunomodulatory effects of targeting CCR4.[13][17][18][19] There is ongoing interest in exploring its potential in autoimmune disorders, though clinical trial data in this area is currently limited.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CCR4 in autoimmune diseases.

Flow Cytometry for CCR4 Expression on Human PBMCs

Objective: To quantify the percentage of CD4+ T cells expressing CCR4 in peripheral blood mononuclear cells (PBMCs).

Materials:

-

Freshly collected human whole blood with anticoagulant (e.g., heparin or EDTA)

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (e.g., Human TruStain FcX™)

-

Fluorochrome-conjugated antibodies:

-

Anti-human CD3 (e.g., PerCP-Cy5.5)

-

Anti-human CD4 (e.g., APC)

-

Anti-human CCR4 (e.g., PE)

-

Isotype control for CCR4 (e.g., PE-conjugated mouse IgG)

-

-

Flow cytometer

Protocol:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.

-

Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count.

-

-

Staining:

-

Aliquot approximately 1 x 10^6 PBMCs per tube.

-

Add Fc block and incubate for 10 minutes at 4°C.

-

Add the cocktail of anti-CD3, anti-CD4, and anti-CCR4 antibodies (or the isotype control for CCR4 in a separate tube).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with Flow Cytometry Staining Buffer.

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter.

-

From the lymphocyte gate, identify the CD3+ T cells.

-

From the CD3+ gate, identify the CD4+ T helper cells.

-

Within the CD4+ gate, determine the percentage of cells positive for CCR4, using the isotype control to set the gate.

-

In Vitro Chemotaxis Assay

Objective: To assess the migration of CCR4-expressing cells in response to CCL17 or CCL22 and to evaluate the inhibitory effect of CCR4 antagonists.

Materials:

-

CCR4-expressing cells (e.g., primary T cells, or a cell line such as Hut78)

-

Transwell inserts (5 µm pore size for T cells)

-

24-well plates

-

Chemotaxis buffer (e.g., RPMI with 0.5% BSA)

-

Recombinant human CCL17 and CCL22

-

CCR4 antagonist

-

Calcein-AM or other cell viability dye

-

Fluorescence plate reader

Protocol:

-

Cell Preparation:

-

Harvest CCR4-expressing cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

-

If using an antagonist, pre-incubate the cells with the compound or vehicle control for 30 minutes at 37°C.

-

-

Assay Setup:

-

Add 600 µL of chemotaxis buffer containing various concentrations of CCL17 or CCL22 to the lower wells of a 24-well plate. Include a buffer-only control for spontaneous migration.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the cell suspension to the top of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 1 µg/mL and incubate for 30 minutes.

-

Measure the fluorescence in a plate reader (Excitation: 485 nm, Emission: 520 nm).

-

Alternatively, count the migrated cells using a hemocytometer or a flow cytometer.

-

-

Data Analysis:

-

Subtract the fluorescence of the spontaneous migration control from all other readings.

-

Plot the fluorescence intensity against the chemokine concentration to generate a dose-response curve.

-

For antagonist studies, calculate the percent inhibition of migration at each antagonist concentration and determine the IC50 value.[14]

-

Induction of Collagen-Induced Arthritis (CIA) in Mice

Objective: To induce an autoimmune arthritis model in mice that mimics many features of human rheumatoid arthritis.

Materials:

-

DBA/1J mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

Syringes and needles

Protocol:

-

Preparation of Emulsion:

-

Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.

-

On the day of immunization, emulsify the collagen solution with an equal volume of CFA.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of type II collagen (2 mg/mL) with an equal volume of IFA.

-

Inject 100 µL of the booster emulsion intradermally at a site different from the primary injection.

-

-

Disease Assessment:

-

Beginning around day 21, monitor the mice daily for signs of arthritis.

-

Score the severity of arthritis in each paw on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity).

-

The maximum score per mouse is 16.

-

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

Objective: To induce an animal model of multiple sclerosis characterized by CNS inflammation and demyelination.

Materials:

-

C57BL/6 mice (female, 8-12 weeks old)

-

Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

Phosphate-buffered saline (PBS)

-

Syringes and needles

Protocol:

-

Immunization (Day 0):

-

Prepare an emulsion of MOG35-55 peptide in CFA.

-

Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank.

-

On the same day, and again two days later, inject pertussis toxin intraperitoneally.

-

-

Disease Monitoring:

Conclusion and Future Directions

The CCR4-CCL17/CCL22 axis is a pivotal pathway in the recruitment of pathogenic T cells to inflammatory sites in a range of autoimmune diseases. The evidence presented in this guide strongly supports CCR4 as a viable therapeutic target. While the anti-CCR4 antibody Mogamulizumab has demonstrated the clinical potential of targeting this receptor, its development for autoimmune indications requires careful consideration of its potent cell-depleting mechanism and the associated risk of immune-related adverse events.

The development of small molecule CCR4 antagonists offers an alternative strategy that may provide more nuanced immunomodulation. Future research should focus on:

-

Optimizing the selectivity and potency of small molecule CCR4 antagonists.

-

Conducting comprehensive preclinical studies to quantify the efficacy of these antagonists in various autoimmune disease models.

-

Investigating the potential for biased agonism or antagonism at the CCR4 receptor to fine-tune therapeutic effects.

-

Exploring the use of CCR4-targeted therapies in combination with other immunomodulatory agents.

A deeper understanding of the intricate role of the CCR4 axis in different autoimmune contexts will be crucial for the successful translation of CCR4-targeted therapies from the bench to the bedside, ultimately offering new hope for patients with these debilitating conditions.

References

- 1. content.abcam.com [content.abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. rapt.com [rapt.com]

- 4. Role of the Chemokine CCL22 in Rheumatoid Arthritis Development - ACR Meeting Abstracts [acrabstracts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Elevated Levels of Proinflammatory Cytokines in Cerebrospinal Fluid of Multiple Sclerosis Patients [frontiersin.org]

- 9. bu.edu [bu.edu]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical study on CXCL13, CCL17, CCL20 and IL-17 as immune cell migration navigators in relapsing-remitting multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical and Real-World Effectiveness of Mogamulizumab: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mogamulizumab‐Associated Autoimmune Diseases: Insights From FAERS Database Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Hadassah BrainLabs | Clinical Scores [brainlabs.org.il]

The Evolution of the C-C Motif Chemokine Receptor 4 (CCR4) Gene: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The C-C Motif Chemokine Receptor 4 (CCR4), a G-protein coupled receptor (GPCR), plays a pivotal role in immune cell trafficking, particularly of T helper 2 (Th2) cells and regulatory T cells (Tregs). Its involvement in a myriad of physiological and pathological processes, including allergic inflammation and cancer, has made it a subject of intense research and a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the evolution of the CCR4 gene across various species, detailing its structure, function, and the signaling pathways it governs.

Evolutionary History and Phylogenetics of CCR4

The chemokine system, including its receptors, is a critical component of the mammalian immune system. The origin of the chemokine system can be traced back approximately 650 million years, with a significant expansion of chemokine and chemokine receptor genes observed in fish compared to mammals. The CCR4 gene, along with its primary ligands, C-C motif chemokine ligand 17 (CCL17) and C-C motif chemokine ligand 22 (CCL22), is part of this complex and evolving system. The genes for CCL17 and CCL22 are located in close proximity on human chromosome 16q13, suggesting they arose from a gene duplication event. Despite this, the mature protein sequences of CCL17 and CCL22 share less than 40% identity.[1]

Orthologs and Paralogs

The evolution of the CCR4 gene can be understood through the analysis of its orthologs (genes in different species that evolved from a common ancestral gene) and paralogs (genes related by duplication within a genome). Identification of orthologous and paralogous relationships is crucial for inferring gene function and for understanding the evolutionary pressures that have shaped the chemokine receptor family. For instance, CCR5 is an important paralog of CCR4 in humans.[2]

Phylogenetic Analysis

Phylogenetic analysis of GPCRs like CCR4 is essential to understand their evolutionary relationships. This is typically achieved through the alignment of protein sequences, followed by the construction of a phylogenetic tree using methods such as Maximum Likelihood or Neighbor-Joining. The software MEGA (Molecular Evolutionary Genetics Analysis) is a widely used tool for this purpose.

Quantitative Data on CCR4 Across Species

Quantitative analysis of CCR4 across different species reveals insights into its conserved functions and species-specific adaptations. This includes examining sequence homology and the binding affinities of its ligands.

Sequence Homology of CCR4 Protein

The following table summarizes the percentage of sequence identity of the CCR4 protein between humans and other selected species. High sequence conservation, particularly in the transmembrane domains, is indicative of conserved function.

| Species Comparison | CCR4 Protein Sequence Identity (%) |

| Human vs. Mouse | 89%[3] |

| Human vs. Rat | (Data not available in search results) |

| Human vs. Rabbit | (Data not available in search results) |

| Human vs. Chimpanzee | (Data not available in search results) |

Note: This table is populated with available data from the search results. Further research would be required to fill in the missing values.

Ligand Binding Affinities

The binding of chemokines CCL17 and CCL22 to CCR4 initiates downstream signaling. The affinity of these interactions, often measured by the dissociation constant (Kd), can vary between species. Both CCL17 and CCL22 bind to human CCR4 with low nanomolar affinity, with CCL22 generally exhibiting slightly higher efficacy.[1]

| Ligand | Species | Receptor | Kd (nM) |

| CCL17 | Human | CCR4 | Low nanomolar affinity[1] |

| CCL22 | Human | CCR4 | Low nanomolar affinity[1] |

| CCL17 | Mouse | CCR4 | (Data not available in search results) |

| CCL22 | Mouse | CCR4 | (Data not available in search results) |

Note: Specific Kd values were not available in the provided search results. The table reflects the qualitative descriptions of binding affinities found.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolution and function of the CCR4 gene and its protein product.

Multiple Sequence Alignment and Phylogenetic Tree Construction

Objective: To align CCR4 protein sequences from different species and construct a phylogenetic tree to infer evolutionary relationships.

Protocol:

-

Sequence Retrieval: Obtain CCR4 protein sequences from various species of interest from public databases such as NCBI GenBank or UniProt. Save the sequences in FASTA format.

-

Multiple Sequence Alignment (MSA):

-

Use a multiple sequence alignment tool such as Clustal Omega.

-

Input the FASTA file containing the CCR4 sequences.

-

Run the alignment with default parameters. The algorithm will introduce gaps to maximize the alignment of conserved residues.

-

-

Phylogenetic Tree Construction using MEGA:

-

Open the aligned sequences in MEGA software.

-

Go to the "Phylogeny" menu and select "Construct/Test Maximum Likelihood Tree" (or another desired method like Neighbor-Joining).

-

In the analysis preferences, select the appropriate substitution model. MEGA can help determine the best-fit model for the data.

-

Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.

-

Click "Compute" to generate the phylogenetic tree.

-

The resulting tree can be visualized and edited for publication.[4][5][6][7]

-

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of unlabeled ligands to CCR4 by measuring their ability to compete with a radiolabeled ligand.

Protocol:

-

Cell Preparation: Use a cell line endogenously expressing CCR4 or a cell line transiently or stably transfected with a CCR4 expression vector.

-

Membrane Preparation (Optional): Cell membranes can be prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.

-

Assay Setup:

-